Chemical structure and properties of 1-[2-(Trifluoromethyl)phenyl]-2-butanone
Chemical structure and properties of 1-[2-(Trifluoromethyl)phenyl]-2-butanone
In-Depth Technical Guide: Chemical Architecture, Synthesis, and Profiling of 1-[2-(Trifluoromethyl)phenyl]-2-butanone
Executive Summary
In modern drug discovery and agrochemical development, the strategic incorporation of fluorine—particularly via the trifluoromethyl (-CF
Chemical Architecture & Mechanistic Profiling
The structural core of 1-[2-(Trifluoromethyl)phenyl]-2-butanone consists of a 2-butanone aliphatic chain covalently bonded to an ortho-trifluoromethylated phenyl ring. This specific architecture introduces several critical mechanistic features:
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Inductive Activation: The highly electronegative -CF
group exerts a strong electron-withdrawing inductive effect (-I) across the aromatic system. This increases the acidity of the benzylic protons (at the C1 position of the butanone chain), making the molecule a highly reactive electrophile/nucleophile precursor for downstream cyclizations (e.g., indole or quinoline synthesis). -
The Ortho-Effect & Steric Hindrance: Positioned at the ortho carbon, the bulky -CF
group restricts free rotation around the C(aryl)-C(benzyl) bond. This conformational locking is highly advantageous in drug design, as it pre-organizes the molecule into a specific geometry that can enhance binding affinity to target protein pockets while simultaneously shielding the benzylic position from premature enzymatic degradation.
Physicochemical Properties
Understanding the baseline physicochemical data is essential for predicting solubility, handling requirements, and chromatographic behavior. The table below summarizes the core metrics of the compound[1][2].
| Property | Value |
| Chemical Name | 1-[2-(Trifluoromethyl)phenyl]-2-butanone |
| CAS Registry Number | 1282983-46-3 |
| Molecular Formula | C |
| Molecular Weight | 216.20 g/mol |
| Boiling Point | 224.5 ± 35.0 °C |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
| SMILES String | CCC(=O)Cc1ccccc1C(F)(F)F |
Synthetic Methodologies & Experimental Protocols
Synthesizing 1-aryl-2-butanones presents a distinct regioselectivity challenge. Traditional Friedel-Crafts approaches fail due to the strongly deactivating nature of the -CF
However, because 2-butanone is an unsymmetrical ketone, deprotonation can yield either the kinetic enolate (C1) or the thermodynamic enolate (C3). To selectively yield 1-[2-(Trifluoromethyl)phenyl]-2-butanone, we must force the generation of the kinetic enolate using a bulky base at cryogenic temperatures, followed by cross-coupling with 1-bromo-2-(trifluoromethyl)benzene[4][5].
Figure 1: Palladium-catalyzed α-arylation cycle for 1-[2-(Trifluoromethyl)phenyl]-2-butanone.
Self-Validating Experimental Protocol: Regioselective -Arylation
To ensure reproducibility and scientific integrity, the following protocol incorporates In-Process Controls (IPCs) to create a self-validating system.
Step 1: Reagent Preparation & Kinetic Enolate Generation
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Action: In an oven-dried Schlenk flask under argon, dissolve 2-butanone (1.2 equiv) in anhydrous THF (0.5 M). Cool the solution to -78 °C. Dropwise, add Lithium hexamethyldisilazide (LiHMDS, 1.25 equiv).
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Causality: LiHMDS is a sterically bulky base. At -78 °C, it attacks the least sterically hindered protons (C1 methyl group) rather than the internal C3 protons, locking the ketone into the kinetic enolate form.
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Validation (IPC 1): Perform a Karl Fischer titration on the THF prior to use; moisture must be <50 ppm to prevent quenching of the enolate.
Step 2: Catalyst Ligation & Oxidative Addition
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Action: In a separate vial, combine Pd
(dba) (2 mol%), a sterically demanding biaryl phosphine ligand like BrettPhos (4 mol%), and 1-bromo-2-(trifluoromethyl)benzene (1.0 equiv) in THF. Stir at room temperature for 15 minutes. -
Causality: BrettPhos is specifically chosen because its bulk prevents the formation of inactive bis-ligated Pd species and accelerates the difficult reductive elimination step required when coupling ortho-substituted aryl rings[4][5].
-
Validation (IPC 2): Observe a color shift from the dark purple/red of Pd
(dba) to a pale yellow/orange, indicating the successful formation of the active L-Pd(0) species and subsequent oxidative addition.
Step 3: Transmetalation & Reductive Elimination
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Action: Transfer the catalyst/aryl bromide solution via cannula into the enolate solution. Gradually warm the reaction to 60 °C and stir for 12 hours.
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Causality: Warming the reaction provides the necessary activation energy for the sterically congested L-Pd(II)(Ar)(Enolate) intermediate to undergo reductive elimination, forming the new C-C bond.
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Validation (IPC 3): Monitor via GC-MS. The reaction is deemed complete when the peak corresponding to 1-bromo-2-(trifluoromethyl)benzene falls below 1% relative area.
Step 4: Quench & Isolation
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Action: Quench with saturated aqueous NH
Cl. Extract with Ethyl Acetate, dry over MgSO , and purify via silica gel chromatography (Hexanes/EtOAc gradient). -
Validation (IPC 4): Confirm regioselectivity via
H-NMR. The presence of a singlet-like methylene peak (~3.8 ppm) integrating to 2 protons confirms C1 arylation, whereas a quartet would indicate undesired C3 arylation.
Pharmacokinetic/Pharmacodynamic (PK/PD) Potential
In drug development, the integration of the 1-[2-(Trifluoromethyl)phenyl]-2-butanone scaffold into an API provides profound PK/PD advantages. The ortho-CF
Figure 2: Pharmacokinetic and pharmacodynamic enhancements driven by the ortho-CF3 substitution.
The extreme bond dissociation energy of the C-F bond (approx. 116 kcal/mol) prevents cytochrome P450 (CYP450) enzymes from oxidizing the aromatic ring at the ortho position. Furthermore, the lipophilic nature of the CF
Conclusion
1-[2-(Trifluoromethyl)phenyl]-2-butanone is a structurally nuanced intermediate that demands rigorous synthetic control. By leveraging bulky bases to trap the kinetic enolate and utilizing sterically demanding palladium catalysis, researchers can overcome the inherent regioselectivity and steric challenges of its synthesis. Once integrated into a larger molecular framework, its ortho-trifluoromethyl substitution provides a robust mechanism for improving metabolic half-life and target binding affinity, making it an invaluable asset in the modern medicinal chemist's toolkit.
References
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Title: 1-[2-(TRIFLUOROMETHYL)PHENYL]-2-BUTANONE CAS 1282983-46-3 Source: Reagent Database URL: [Link][1]
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Title: The Development and Application of Two-Chamber Reactors and Carbon Monoxide Precursors for Safe Carbonylation Reactions Source: Accounts of Chemical Research (ACS Publications) URL: [Link][3]
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Title
-Arylation of ketones using Highly active, air-stable (DtBPF)PdX catalysts Source: ResearchGate URL: [Link][4] -
Title: EP1097158A2 - Ligands for metals and metal-catalyzed processes Source: Google Patents URL: [5]
Sources
- 1. 1-[2-(TRIFLUOROMETHYL)PHENYL]-2-BUTANONE CAS 1282983-46-3 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 2. 1-[2-(TRIFLUOROMETHYL)PHENYL]-2-BUTANONE | 1282983-46-3 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. EP1097158A2 - Ligands for metals and metal-catalyzed processes - Google Patents [patents.google.com]
